2-(4-Chlorophenyl)-alpha-ethyl-3-methoxy-4-oxo-4H-1-benzopyran-6-aceti c acid 2-(4-Chlorophenyl)-alpha-ethyl-3-methoxy-4-oxo-4H-1-benzopyran-6-aceti c acid
Brand Name: Vulcanchem
CAS No.: 173469-89-1
VCID: VC0070366
InChI: InChI=1S/C20H17ClO5/c1-3-14(20(23)24)12-6-9-16-15(10-12)17(22)19(25-2)18(26-16)11-4-7-13(21)8-5-11/h4-10,14H,3H2,1-2H3,(H,23,24)
SMILES: CCC(C1=CC2=C(C=C1)OC(=C(C2=O)OC)C3=CC=C(C=C3)Cl)C(=O)O
Molecular Formula: C20H17ClO5
Molecular Weight: 372.8 g/mol

2-(4-Chlorophenyl)-alpha-ethyl-3-methoxy-4-oxo-4H-1-benzopyran-6-aceti c acid

CAS No.: 173469-89-1

Main Products

VCID: VC0070366

Molecular Formula: C20H17ClO5

Molecular Weight: 372.8 g/mol

2-(4-Chlorophenyl)-alpha-ethyl-3-methoxy-4-oxo-4H-1-benzopyran-6-aceti c acid - 173469-89-1

CAS No. 173469-89-1
Product Name 2-(4-Chlorophenyl)-alpha-ethyl-3-methoxy-4-oxo-4H-1-benzopyran-6-aceti c acid
Molecular Formula C20H17ClO5
Molecular Weight 372.8 g/mol
IUPAC Name 2-[2-(4-chlorophenyl)-3-methoxy-4-oxochromen-6-yl]butanoic acid
Standard InChI InChI=1S/C20H17ClO5/c1-3-14(20(23)24)12-6-9-16-15(10-12)17(22)19(25-2)18(26-16)11-4-7-13(21)8-5-11/h4-10,14H,3H2,1-2H3,(H,23,24)
Standard InChIKey ZDKKXZIAGZMERT-UHFFFAOYSA-N
SMILES CCC(C1=CC2=C(C=C1)OC(=C(C2=O)OC)C3=CC=C(C=C3)Cl)C(=O)O
Canonical SMILES CCC(C1=CC2=C(C=C1)OC(=C(C2=O)OC)C3=CC=C(C=C3)Cl)C(=O)O
Synonyms 2-(4-Chlorophenyl)-alpha-ethyl-3-methoxy-4-oxo-4H-1-benzopyran-6-aceti c acid
PubChem Compound 3075264
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator